molecular formula C13H17NO B13355230 N-Ethyl-N-(m-tolyl)but-2-enamide CAS No. 1195353-67-3

N-Ethyl-N-(m-tolyl)but-2-enamide

Cat. No.: B13355230
CAS No.: 1195353-67-3
M. Wt: 203.28 g/mol
InChI Key: DAETVMPIUYVYJI-QPJJXVBHSA-N
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Description

N-Ethyl-N-(m-tolyl)but-2-enamide is an organic compound with the molecular formula C13H17NO. It is a derivative of but-2-enamide, where the nitrogen atom is substituted with an ethyl group and a m-tolyl group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(m-tolyl)but-2-enamide typically involves the reaction of m-toluidine with ethyl acrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic addition of the amine to the acrylate, followed by elimination of water to form the enamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(m-tolyl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the enamide to the corresponding amine.

    Substitution: The enamide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted enamide derivatives.

Scientific Research Applications

N-Ethyl-N-(m-tolyl)but-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(m-tolyl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-(o-tolyl)but-2-enamide: A similar compound with the o-tolyl group instead of the m-tolyl group.

    N-Ethyl-N-(p-tolyl)but-2-enamide: A similar compound with the p-tolyl group instead of the m-tolyl group.

    N-Methyl-N-(m-tolyl)but-2-enamide: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

N-Ethyl-N-(m-tolyl)but-2-enamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group can affect the compound’s steric and electronic properties, making it distinct from its o-tolyl and p-tolyl analogs.

Properties

CAS No.

1195353-67-3

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(E)-N-ethyl-N-(3-methylphenyl)but-2-enamide

InChI

InChI=1S/C13H17NO/c1-4-7-13(15)14(5-2)12-9-6-8-11(3)10-12/h4,6-10H,5H2,1-3H3/b7-4+

InChI Key

DAETVMPIUYVYJI-QPJJXVBHSA-N

Isomeric SMILES

CCN(C1=CC=CC(=C1)C)C(=O)/C=C/C

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C=CC

Origin of Product

United States

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